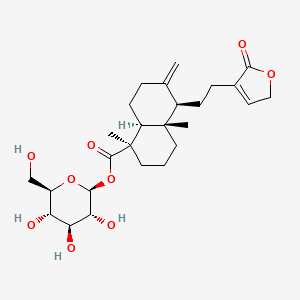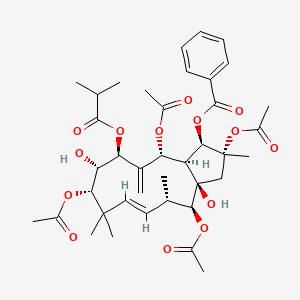
Prostaglandin Metabolite HPLC Mixture
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This mixture contains the primary metabolites of prostaglandins (PGs) D2, E2, and F2α. Contents: 13,14-dihydro-15-keto PGD2, 13,14-dihydro-15-keto PGE2, 11β-PGF2α, 13,14-dihydro-15-keto PGF2α, and PGF2β (100 µg each). In primates, the lung is an active site of PG inactivation via 15-hydroxy PG dehydrogenase (15-hydroxy PGDH). E and F-series PGs are good substrates for 15-hydroxy PGDH, which oxidizes the C-15 hydroxyl group to give the corresponding 15-keto compounds. This oxidation if followed rapidly by Δ While the primary PGs are often undetectable in plasma due to their rapid inactivation, the 13,14-dihydro-15-keto metabolites can be present at concentrations of several hundred pg/ml. In addition, 9- and 11-keto PG-reductases have been reported, especially in the case of PGD2, which produce F-series PG metabolites with a β-hydroxyl group on the ring. These metabolites span a wide polarity range and separate well on reversed phase HPLC.
Applications De Recherche Scientifique
1. Stability Studies and Drug Efficacy
- Stability studies of prostaglandin metabolites, such as Prostaglandin E1 (PGE1), are crucial in determining the efficacy and shelf life of drugs used for treatments like erectile dysfunction. HPLC is used to investigate the stability of PGE1 in physiological solutions, revealing that at 2–8°C, about 85% of the initial concentration remains stable for up to 90 days (Gatti et al., 1995).
2. Separation of Prostaglandin Compounds
- High-pressure liquid chromatography (HPLC) techniques like argentation and reverse-phase HPLC are essential for separating prostaglandin compounds. These methods are effective for analyzing and isolating various prostaglandin metabolites and their derivatives from complex biological samples (Powell, 1982).
3. Extraction and Purification
- HPLC assists in the efficient extraction of prostaglandins, thromboxanes, and hydroxy fatty acids from various biological samples. This method significantly improves the purity of the extracted compounds compared to traditional extraction methods, facilitating further analysis (Powell, 1980).
4. Derivatization and Detection
- The application of HPLC in derivatization procedures for detecting prostaglandins in biological matrices is significant. Using electroactive derivative-forming reagents enhances the detection limits, enabling the identification of prostaglandins even at very low concentrations (Beck et al., 1989).
5. Quantitative Analysis in Dietary Studies
- HPLC methods are utilized to quantitatively analyze prostaglandin metabolites in dietary studies. This enables the study of how different diets affect the levels of specific prostaglandins in biological systems, providing insights into metabolic pathways (Kivits & Nugteren, 1988).
6. Plasma Concentration Measurement
- Determining the concentration of prostaglandin metabolites in plasma through HPLC aids in monitoring drug therapy and understanding pharmacokinetics. This method offers high sensitivity and specificity for such measurements (Cox & Pullen, 1986).
7. Identification of Metabolites in Biological Studies
- The use of HPLC in identifying and characterizing prostaglandin metabolites in various biological studies, including those involving marine organisms, is essential for understanding biochemical pathways and physiological processes (Korotchenko et al., 1999).
Propriétés
Synonymes |
PG Metabolite HPLC Mixture |
|---|---|
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Potassium;2-[3-[5-[(2-methoxysulfonothioylacetyl)amino]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-1-[3-(trioxido-lambda4-sulfanyl)propyl]indole-5-sulfonate](/img/structure/B1151713.png)
![[(1R,2R,3Ar,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B1151717.png)
![(1S,1'R,5S,6S,9R)-2',2',10-Trimethyl-2,5',11-trioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohex-3-ene]-1'-carbaldehyde](/img/structure/B1151718.png)


